tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate
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Description
“tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate” is a chemical compound with a molecular weight of 223.32 . Its IUPAC name is tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate” is 1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate” include a molecular weight of 223.32 .Scientific Research Applications
Degradation Pathways in Environmental Treatment
Research by Stefan, Mack, and Bolton (2000) explored the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solutions using the UV/H2O2 process. This study highlighted the generation of various byproducts, including tert-butyl formate and acetone, which are structurally related to tert-butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate. Their findings contribute to understanding the environmental impact and treatment methods for tert-butyl compounds (Stefan, Mack, & Bolton, 2000).
Synthesis of Heterocycles
In a study by Obreza and Urleb (2003), a two-step synthesis method for hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds was developed. This research is significant for the chemical synthesis field, showcasing how tert-butyl-related compounds can be utilized in the creation of complex heterocycles (Obreza & Urleb, 2003).
Thermodynamics of Alkyl Acetates
Šegatin and Klofutar (2001) examined the solubility and thermodynamics of various alkyl acetates, including tert-butyl acetate, in water. Their research provides insight into the fundamental thermodynamic properties of tert-butyl compounds, which is crucial for various applications in chemistry and materials science (Šegatin & Klofutar, 2001).
Acid Proliferation in Organic Synthesis
Ichimura, Arimitsu, and Kudo (1995) developed tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, exploring its acid-catalyzed fragmentation as an acid amplifier. This novel concept is significant for organic synthesis, where the ability to control acid concentration can lead to more efficient reaction pathways (Ichimura, Arimitsu, & Kudo, 1995).
properties
IUPAC Name |
tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVIFYGNRCQCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)OC(C)(C)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate |
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